4,5-Dibromo-2,3-difluorotoluene

Description

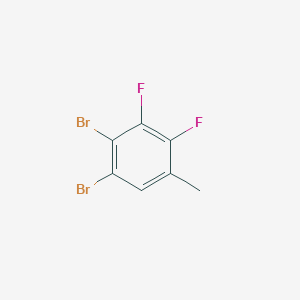

4,5-Dibromo-2,3-difluorotoluene is a chemical compound with the molecular formula C7H4Br2F2. It is a derivative of toluene, where the hydrogen atoms at positions 4 and 5 are replaced by bromine atoms, and the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms.

Properties

IUPAC Name |

1,2-dibromo-3,4-difluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c1-3-2-4(8)5(9)7(11)6(3)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJOUEKUDJUXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromo-2,3-difluorotoluene can be synthesized through several methods. One common approach involves the bromination and fluorination of toluene derivatives. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can facilitate the selective bromination of toluene. Subsequent fluorination can be achieved using reagents such as Selectfluor or elemental fluorine under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2,3-difluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution: Formation of various substituted toluenes.

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated toluenes.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

4,5-Dibromo-2,3-difluorotoluene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2,3-difluorotoluene involves its interaction with molecular targets through various pathways. For instance, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired products . The specific pathways and molecular targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

- 2,4-Difluorobenzyl bromide

- 2,3-Dibromo-4,5-difluorotoluene

- 4,5-Dibromo-2,3-difluorobenzene

Uniqueness

4,5-Dibromo-2,3-difluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for selective functionalization and the development of novel materials .

Biological Activity

4,5-Dibromo-2,3-difluorotoluene is a halogenated aromatic compound that has garnered interest in various fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its interactions at the molecular level, its implications in nucleic acid research, and relevant case studies.

Molecular Formula: C7H4Br2F2

Molecular Weight: 295.91 g/mol

CAS Number: 121228025

The compound features two bromine atoms and two fluorine atoms attached to a toluene backbone, which influences its reactivity and interactions with biological macromolecules.

1. Interaction with DNA Polymerases

This compound has been investigated for its role as a nucleotide analog. Its halogenated structure allows it to mimic natural nucleotides, thus facilitating studies on DNA polymerase activity and fidelity. Research has shown that this compound can be incorporated into DNA strands during replication processes mediated by various DNA polymerases.

Key Findings:

- Nucleotide Incorporation: Studies indicate that DNA polymerases can incorporate this compound into growing DNA strands, albeit with varying efficiencies depending on the specific polymerase involved .

- Fidelity and Efficiency: The presence of halogen substituents affects the fidelity of nucleotide incorporation. For instance, certain polymerases exhibit reduced fidelity when incorporating this analog due to steric hindrance introduced by the bulky bromine and fluorine atoms .

Case Study 1: DNA Polymerase Fidelity Studies

A study explored the incorporation of various nucleotide analogs, including this compound, into DNA by different polymerases. The findings revealed that while some polymerases could efficiently incorporate the analog opposite adenine (A), others showed significant misincorporation rates when challenged with bulky substitutions .

| Polymerase Type | Incorporation Efficiency | Misincorporation Rate |

|---|---|---|

| Pol I | Moderate | High |

| Pol II | Low | Moderate |

| Pol III | High | Low |

Case Study 2: Antimicrobial Efficacy

In a comparative study of halogenated compounds against E. coli, this compound exhibited moderate antimicrobial activity. The study highlighted the potential for developing new antimicrobial agents based on structural modifications of existing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.